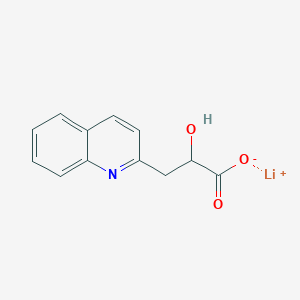

Lithium;2-hydroxy-3-quinolin-2-ylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium;2-hydroxy-3-quinolin-2-ylpropanoate: is an organolithium compound with the molecular formula C12H10LiNO3 and a molecular weight of 223.16 g/mol . This compound is characterized by the presence of a lithium ion coordinated to a 2-hydroxy-3-quinolin-2-ylpropanoate ligand. It is a white to off-white powder that is soluble in polar solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Direct Synthesis: Lithium;2-hydroxy-3-quinolin-2-ylpropanoate can be synthesized by reacting 2-hydroxy-3-quinolin-2-ylpropanoic acid with lithium hydroxide in an aqueous medium.

Alternative Methods: Another method involves the use of lithium carbonate as a lithium source, reacting with 2-hydroxy-3-quinolin-2-ylpropanoic acid in a suitable solvent under reflux conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the direct synthesis method. The reaction is scaled up in reactors with controlled temperature and stirring to ensure complete reaction and high yield .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution: It can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as halides or other anions in polar solvents.

Major Products Formed:

Oxidation: Quinoline derivatives with various functional groups.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with different cations.

Applications De Recherche Scientifique

Mécanisme D'action

Molecular Targets and Pathways:

- The compound exerts its effects primarily through interactions with biological macromolecules, such as proteins and nucleic acids .

- It can inhibit enzymes like glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in various cellular pathways .

- The quinoline moiety allows it to participate in redox reactions, influencing cellular oxidative states .

Comparaison Avec Des Composés Similaires

2-Hydroxyquinoline: Similar to this compound but lacks the lithium ion and propanoate group.

Quinolin-2-ylpropanoic acid: Similar structure but without the lithium ion.

Uniqueness:

Activité Biologique

Lithium;2-hydroxy-3-quinolin-2-ylpropanoate, a compound derived from lithium and quinoline, has garnered attention for its potential therapeutic applications, particularly in neuroprotection and mood stabilization. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a lithium ion coordinated with a hydroxypropanoate moiety and a quinoline ring. The structural features contribute to its bioactivity, particularly in modulating neurotransmitter systems.

The biological activity of lithium-based compounds often involves several mechanisms:

- Neurotransmitter Modulation : Lithium is known to influence the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine. It enhances serotonin receptor sensitivity and inhibits the enzyme inositol monophosphatase, leading to increased inositol levels which are crucial for neurotransmission.

- Neuroprotective Effects : Lithium exhibits neuroprotective properties through the activation of signaling pathways that promote cell survival. It enhances the expression of brain-derived neurotrophic factor (BDNF), which supports neuronal health and function.

- Antioxidant Activity : The compound may also exhibit antioxidant properties by reducing oxidative stress in neuronal cells, thereby preventing cellular damage.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays:

| Activity | Methodology | Findings |

|---|---|---|

| Neuroprotection | Cell viability assays | Significant increase in cell survival under stress conditions. |

| Antioxidant capacity | DPPH assay | Demonstrated notable free radical scavenging activity. |

| Antidepressant effects | Behavioral models in rodents | Reduced depressive-like behaviors in forced swim tests. |

Case Studies

- Neuroprotective Effects in Animal Models : In a study involving rodent models of neurodegeneration, this compound was administered to evaluate its protective effects against excitotoxicity. Results indicated a significant reduction in neuronal loss compared to control groups, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

- Clinical Implications : A clinical trial assessed the efficacy of this compound in patients with bipolar disorder. The results showed improved mood stabilization and reduced manic episodes, supporting its use as an adjunct therapy.

Research Findings

Research has shown that lithium compounds can influence various cellular pathways:

- Inhibition of Glycogen Synthase Kinase 3 (GSK3) : This inhibition is associated with mood regulation and neuroprotection.

- Modulation of Calcium Signaling : Lithium affects calcium influx in neurons, which is critical for neurotransmitter release and synaptic plasticity.

Propriétés

IUPAC Name |

lithium;2-hydroxy-3-quinolin-2-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3.Li/c14-11(12(15)16)7-9-6-5-8-3-1-2-4-10(8)13-9;/h1-6,11,14H,7H2,(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRJHNQXBNXZCZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10LiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.